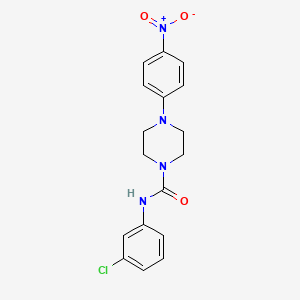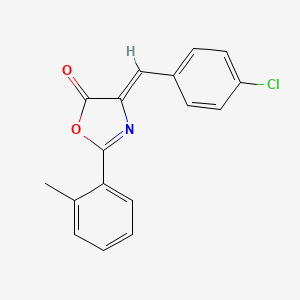![molecular formula C27H23BrN2O2 B4886819 4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide CAS No. 5864-98-2](/img/structure/B4886819.png)
4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide, commonly known as BOC-2-Pyridylalanine, is a chemical compound that is widely used in scientific research. This compound is an amino acid derivative that has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of BOC-2-Pyridylalanine is not well understood. However, it is believed that this compound acts as a competitive inhibitor of enzymes that contain the amino acid phenylalanine. BOC-2-Pyridylalanine is also believed to interact with proteins that contain the amino acid phenylalanine, which may affect their function.
Biochemical and Physiological Effects
BOC-2-Pyridylalanine has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes that contain the amino acid phenylalanine. BOC-2-Pyridylalanine has also been shown to interact with proteins that contain the amino acid phenylalanine, which may affect their function. Additionally, BOC-2-Pyridylalanine has been shown to have fluorescent properties, which make it useful in the study of protein-protein interactions and enzyme activity.
实验室实验的优点和局限性
One of the main advantages of BOC-2-Pyridylalanine is that it is a versatile building block for the synthesis of peptides and proteins. This compound is particularly useful in the synthesis of peptides and proteins that contain the amino acid phenylalanine. Additionally, BOC-2-Pyridylalanine has fluorescent properties, which make it useful in the study of protein-protein interactions and enzyme activity.
One of the limitations of BOC-2-Pyridylalanine is that it is relatively expensive compared to other amino acid derivatives. Additionally, the synthesis of BOC-2-Pyridylalanine is relatively complex and requires several steps.
未来方向
There are several future directions for the research on BOC-2-Pyridylalanine. One area of research is the development of new synthetic methods for the preparation of BOC-2-Pyridylalanine and related compounds. Another area of research is the study of the mechanism of action of BOC-2-Pyridylalanine and its interactions with proteins that contain the amino acid phenylalanine. Additionally, BOC-2-Pyridylalanine may have potential applications in the development of new fluorescent probes for the study of protein-protein interactions and enzyme activity.
合成方法
The synthesis of BOC-2-Pyridylalanine involves several steps. The first step involves the protection of the amino group of L-phenylalanine with a BOC (tert-butyloxycarbonyl) group. The second step involves the coupling of the protected amino acid with 2-pyridinecarboxaldehyde to form the Schiff base. The third step involves the reduction of the Schiff base to form the corresponding amine. The final step involves the deprotection of the BOC group to yield BOC-2-Pyridylalanine.
科学研究应用
BOC-2-Pyridylalanine is widely used in scientific research as a building block for the synthesis of peptides and proteins. This compound is particularly useful in the synthesis of peptides and proteins that contain the amino acid phenylalanine. BOC-2-Pyridylalanine is also used in the synthesis of fluorescent probes, which are used to study protein-protein interactions and enzyme activity.
属性
IUPAC Name |
N-benzyl-1-[2-oxo-2-(4-phenylphenyl)ethyl]pyridin-1-ium-4-carboxamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2.BrH/c30-26(24-13-11-23(12-14-24)22-9-5-2-6-10-22)20-29-17-15-25(16-18-29)27(31)28-19-21-7-3-1-4-8-21;/h1-18H,19-20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOHTHIFFSTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386824 |
Source


|
| Record name | STK027926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide | |
CAS RN |
5864-98-2 |
Source


|
| Record name | STK027926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B4886738.png)
![2,4-difluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4886745.png)


![(4aS*,8aR*)-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4886781.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4886793.png)
![2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4886795.png)
![{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}formamide](/img/structure/B4886800.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4886808.png)
![N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4886827.png)

